

Applications of FAPi-46 in Pancreatic Ductal Adenocarcinoma Research: Application Notes and Protocols

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Compound of Interest

Compound Name: FAPi-46

Cat. No.: B8146395

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Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and limited therapeutic options. A key feature of PDAC is the dense desmoplastic stroma, rich in cancer-associated fibroblasts (CAFs), which plays a crucial role in tumor progression, metastasis, and drug resistance. Fibroblast Activation Protein (FAP), a cell surface serine protease, is highly expressed on CAFs in the tumor microenvironment of PDAC while being virtually absent in normal tissues. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy. **FAPi-46**, a small molecule inhibitor of FAP, has emerged as a promising theranostic agent when labeled with radionuclides. This document provides detailed application notes and protocols for the use of **FAPi-46** in PDAC research.

I. Diagnostic Applications: 68Ga-FAPi-46 PET/CT Imaging

The quinoline-based FAP inhibitor, **FAPi-46**, when labeled with Gallium-68 (68Ga), serves as a powerful PET (Positron Emission Tomography) tracer for non-invasive imaging of FAP expression in PDAC.[1][2] 68Ga-**FAPi-46** PET/CT has demonstrated significant potential in the initial diagnosis, staging, and monitoring of treatment response in PDAC patients.[2][3]

A. Key Advantages of 68Ga-FAPi-46 PET/CT in PDAC

- **High Tumor-to-Background Ratio:** 68Ga-FAPi-46 exhibits rapid and high uptake in FAP-expressing tumors with fast clearance from blood and minimal uptake in normal organs, leading to excellent image contrast.[\[4\]](#)
- **Superior Lesion Detection:** Compared to the standard radiotracer 18F-FDG, 68Ga-FAPi has shown higher sensitivity in detecting primary tumors, lymph node metastases, and distant metastases, which can lead to more accurate disease staging. In some cases, 68Ga-FAPi PET/CT has led to a change in the TNM staging for patients.
- **Differentiation of Malignant and Benign Lesions:** Studies have shown that 68Ga-FAPi-46 PET/CT can accurately differentiate malignant pancreatic lesions from benign ones, particularly in cases where standard imaging is equivocal. However, it is important to note that FAP uptake can also be seen in inflammatory conditions like pancreatitis, which can be a potential pitfall. Dual-time-point imaging may help in distinguishing malignancy from inflammation.

B. Quantitative Data from 68Ga-FAPi-46 PET/CT Studies in PDAC

The following table summarizes key quantitative data from various studies, highlighting the uptake of 68Ga-FAPi in PDAC lesions.

Parameter	Primary Tumor (Median SUVmax)	Lymph Node Metastases (Median SUVmax)	Liver Metastases (Median SUVmax)	Peritoneal Carcinomatosis (Median SUVmax)	Bone Metastases (Median SUVmax)	Reference
68Ga-FAPi	21.4	8.6	7.4	8.4	10.6	
18F-FDG	4.8	2.7	3.7	2.8	2.3	
68Ga-FAPi-46	SUVmax cutoff of 10.2 showed 95% sensitivity and 80% specificity for malignancy	-	-	-	-	

SUVmax: Maximum Standardized Uptake Value

C. Experimental Protocol: 68Ga-FAPi-46 PET/CT Imaging of PDAC

This protocol outlines the key steps for performing 68Ga-**FAPi-46** PET/CT imaging in a clinical research setting.

1. Patient Preparation:

- No specific dietary restrictions are generally required.
- Ensure adequate hydration.
- Obtain informed consent.

- Verify inclusion/exclusion criteria as per the specific study protocol. Common exclusion criteria include pregnancy, breastfeeding, and serious co-morbidities.

2. Radiotracer Synthesis and Administration:

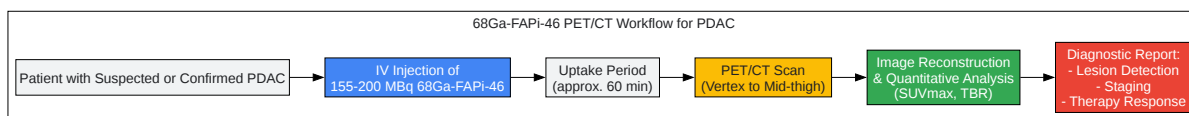
- **68Ga-FAPi-46** is synthesized by radiolabeling the **FAPi-46** precursor with Gallium-68. The **FAPi-46** precursor consists of a FAP-binding moiety conjugated to a DOTA chelator.
- Administer an intravenous (IV) injection of 155 to 200 MBq of **68Ga-FAPi-46**.

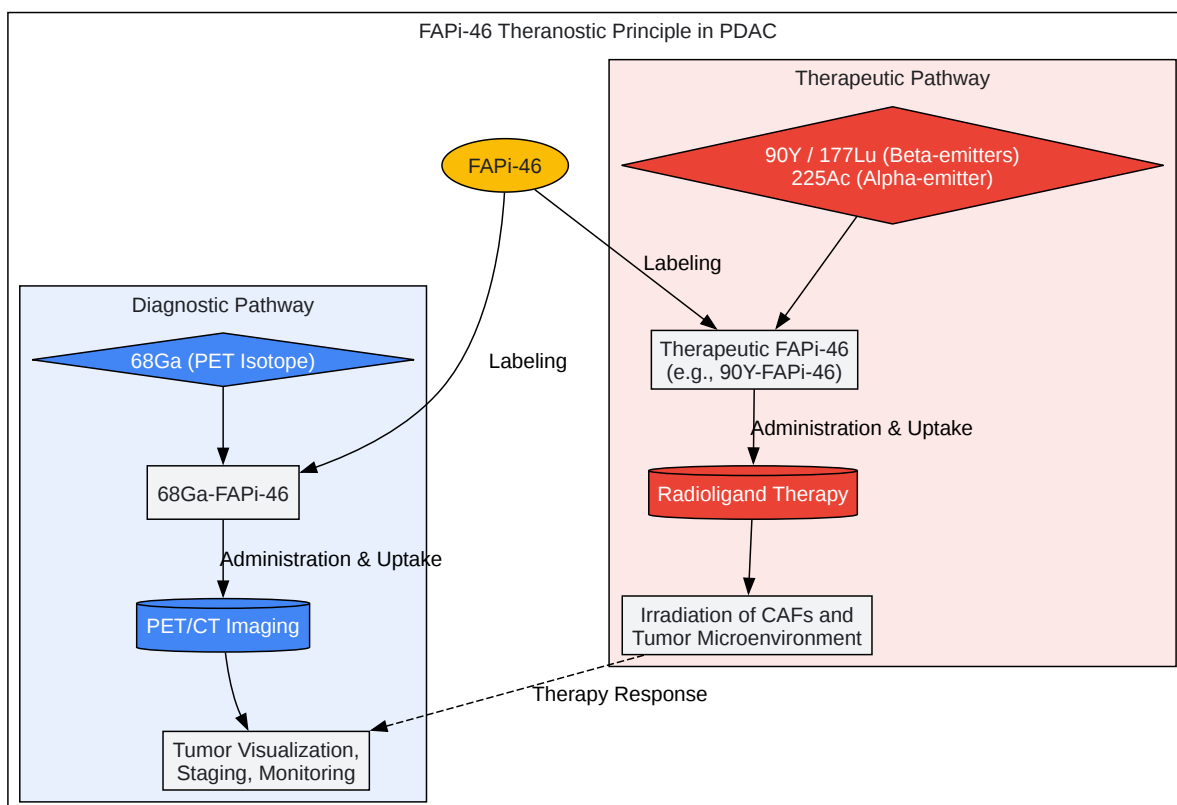
3. PET/CT Image Acquisition:

- Imaging is typically performed 60-70 minutes post-injection, as this time point has been shown to be suitable for achieving a high tumor-to-background ratio.
- Acquire PET scans from the vertex to the mid-thigh.
- A low-dose, non-contrast CT scan is acquired for attenuation correction and anatomical localization.

4. Image Analysis:

- Reconstruct and analyze PET/CT images using appropriate software.
- Identify and delineate regions of interest (ROIs) or volumes of interest (VOIs) over FAPi-avid lesions.
- Calculate semi-quantitative parameters such as SUVmax, SUVmean, and tumor-to-background ratios (TBR).





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